Competitive Antagonism with High pA2 in Rabbit Jugular Vein Compared to First-Generation NPC 567
D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin (designated R-493) demonstrates competitive, reversible antagonism at B2 receptors in rabbit jugular vein with a pA2 value of 8.86, indicating high antagonist affinity [1]. This compares favorably to the first-generation antagonist NPC 567 (D-Arg[Hyp3,D-Phe7]-bradykinin), which exhibits an apparent pA2 of 8.67 ± 0.16 in the same preparation but retains marked residual agonistic activity (log[EC50]: -7.29 ± 0.13) [2]. The Leu8 substitution in D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin contributes to reduced residual agonism, a critical advantage for studies requiring pure antagonism without confounding partial agonist effects.
| Evidence Dimension | B2 receptor antagonist affinity (pA2) |
|---|---|
| Target Compound Data | pA2 = 8.86 |
| Comparator Or Baseline | NPC 567: pA2 = 8.67 ± 0.16; residual agonistic activity log[EC50] = -7.29 ± 0.13 |
| Quantified Difference | D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin pA2 exceeds NPC 567 by 0.19 log units (~1.5-fold higher affinity), with reduced residual agonism |
| Conditions | Rabbit jugular vein isolated tissue preparation; bradykinin as agonist |
Why This Matters
The Leu8 modification provides a critical reduction in residual agonistic activity relative to NPC 567, enabling cleaner pharmacological dissection of pure B2 antagonism without confounding partial agonism in vascular tissue experiments.
- [1] Rhaleb NE, Rouissi N, Jukic D, Regoli D, Henke S, Breipohl G, Knolle J. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]bradykinin). Eur J Pharmacol. 1992;210(2):115-120. View Source
- [2] Félétou M, Martin CA, Molimard M, Naline E, Germain N, Thurieau C, Fauchère JL, Canet E, Advenier C. Agonistic and antagonistic properties of the bradykinin B2 receptor antagonist, Hoe 140, in isolated blood vessels from different species. Br J Pharmacol. 1994;112(3):683-689. View Source
